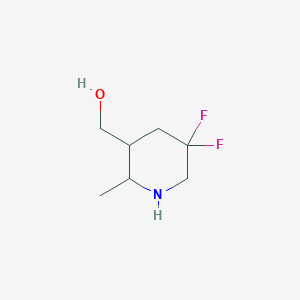
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol is a fluorinated piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol typically involves the fluorination of piperidine derivatives. One common method is the reaction of 2-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while nucleophilic substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5,5-Difluoro-2-methylpiperidin-3-yl)methanol is used as a building block for the synthesis of more complex fluorinated compounds
Biology
In biological research, fluorinated piperidine derivatives are studied for their potential as enzyme inhibitors or receptor ligands. The presence of fluorine can improve the binding affinity and selectivity of these compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry
In the industrial sector, fluorinated piperidine derivatives are used in the production of agrochemicals and materials with specialized properties. Their stability and reactivity make them valuable in various applications.
Wirkmechanismus
The mechanism of action of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity by forming strong interactions with the target site. This can lead to inhibition or activation of the target, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5,5-Difluoropiperidin-3-yl)methanol
- (5,5-Difluoro-1-methylpiperidin-2-yl)methanol
Uniqueness
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the methyl group on the piperidine ring. This unique structure can result in different reactivity and biological activity compared to other fluorinated piperidine derivatives.
Biologische Aktivität
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol, also referred to as ICA 110381, has garnered attention for its potential therapeutic applications, particularly in the treatment of epilepsy. This compound acts as a potassium channel opener, specifically targeting the KCNQ2/Q3 channels. Understanding its biological activity is essential for evaluating its efficacy and safety in clinical settings.
- Molecular Formula : C12H8Cl2N2O
- Molecular Weight : 267.11 g/mol
- CAS Number : 325457-99-6
ICA 110381 functions as an agonist for KCNQ2/Q3 potassium channels with an effective concentration (EC50) of 0.38 μM. It also acts as an antagonist for KCNQ1 channels with an inhibitory concentration (IC50) of 15 μM, suggesting a selective modulation of potassium ion flow which is crucial for neuronal excitability and the prevention of seizures .
Biological Activity and Efficacy
The compound's biological activity has been evaluated through various studies:
-
Potassium Channel Modulation :
- ICA 110381 has been shown to effectively open KCNQ2/Q3 channels, leading to hyperpolarization of neuronal membranes. This action reduces neuronal excitability, thereby mitigating seizure activity.
- In Vivo Studies :
-
Pharmacokinetic Properties :
- The compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability. Studies have shown that modifications to its structure, such as the incorporation of difluoro groups, enhance its metabolic stability while maintaining activity against target channels .
Table 1: Biological Activity Summary
| Property | Value |
|---|---|
| EC50 (KCNQ2/Q3) | 0.38 μM |
| IC50 (KCNQ1) | 15 μM |
| Molecular Weight | 267.11 g/mol |
| CAS Number | 325457-99-6 |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Modification | Effect on Activity |
|---|---|---|
| ICA 110381 | Difluoro substitution | Increased metabolic stability |
| Related Compounds | Methyl group addition | Enhanced potency |
Case Studies
- Epilepsy Treatment :
- Oncogenic Potential :
Eigenschaften
Molekularformel |
C7H13F2NO |
|---|---|
Molekulargewicht |
165.18 g/mol |
IUPAC-Name |
(5,5-difluoro-2-methylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C7H13F2NO/c1-5-6(3-11)2-7(8,9)4-10-5/h5-6,10-11H,2-4H2,1H3 |
InChI-Schlüssel |
KPXKBHAVQSQMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC(CN1)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















